Beclabuvir

NS5B polymerase inhibition allosteric binding genotype 1 HCV

Beclabuvir (BMS-791325) is the definitive thumb pocket 1 NS5B inhibitor for HCV research, with a non-cross-resistant P495L/S RAS signature distinct from palm-site and nucleoside/tide inhibitors. Its well-characterized CYP induction profile (moderate CYP2C19, weak-moderate CYP3A4, no effect on CYP1A2/2C8/2C9) makes it the benchmark for DDI liability assessment in hepatocyte and PBPK models. Validated in UNITY-1 (92-93% SVR12), it is the optimal positive control for SPR/ITC binding, X-ray/cryo-EM structural studies, and RAS suppression replicon assays. Available at ≥98% purity with full analytical documentation.

Molecular Formula C36H45N5O5S
Molecular Weight 659.8 g/mol
Cat. No. B1262438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclabuvir
Synonyms8-cyclohexyl-N-((dimethylamino)sulfonyl)-1,1a,2,12b-tetrahydro-11-methoxy-1a-((3-methyl-3,8-diazabicyclo(3.2.1)oct-8-yl)carbonyl)cycloprop(d)indolo(2,1-a)(2)benzazepine-5-carboxamide
beclabuvir
BMS-791325
Molecular FormulaC36H45N5O5S
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8
InChIInChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42)
InChIKeyZTTKEBYSXUCBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclabuvir (BMS-791325): A Non-Nucleoside NS5B Thumb Pocket 1 Allosteric Inhibitor for HCV Research and Development


Beclabuvir (BMS-791325) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which binds allosterically to the thumb pocket 1 site of the enzyme [1]. Unlike nucleoside/tide NS5B inhibitors (e.g., sofosbuvir) that target the active site, beclabuvir exerts its antiviral effect by inducing a conformational change that prevents the formation of active viral replication complexes [2]. It demonstrates nanomolar inhibitory activity against recombinant NS5B proteins from HCV genotypes 1, 3, 4, 5, and 6 in vitro [3]. In 2016, a fixed-dose combination tablet containing beclabuvir (75 mg twice daily) with daclatasvir and asunaprevir was approved in Japan as Ximency for the treatment of chronic HCV genotype 1 infection [4].

Why Generic Substitution of Beclabuvir Fails: Mechanistic and Functional Distinctions from Alternative HCV NS5B Inhibitors


Beclabuvir cannot be interchangeably substituted with other HCV NS5B-targeting agents due to fundamental differences in binding site topology, resistance cross-reactivity, and drug-drug interaction (DDI) liability profiles. As a non-nucleoside inhibitor occupying the thumb pocket 1 allosteric site, beclabuvir exhibits a distinct resistance-associated substitution (RAS) signature (e.g., P495L/S in the thumb domain) that does not confer cross-resistance to palm domain non-nucleoside inhibitors (e.g., dasabuvir) or nucleoside/tide active-site inhibitors (e.g., sofosbuvir) [1]. Furthermore, beclabuvir possesses a unique cytochrome P450 (CYP) interaction profile compared to other direct-acting antivirals (DAAs): it is a moderate inducer of CYP2C19 and weak-to-moderate inducer of CYP3A4, while exhibiting no clinically relevant effect on CYP1A2, CYP2C8, or CYP2C9 [2]. This specific DDI signature means that substituting beclabuvir with an alternative NS5B inhibitor in a research or formulation context would necessitate a complete re-evaluation of CYP-mediated interaction liability. Additionally, unlike pangenotypic NS5A inhibitors (e.g., velpatasvir, pibrentasvir) that demonstrate potent activity against genotype 3, beclabuvir's efficacy is primarily optimized for genotype 1 [3].

Beclabuvir: Quantified Differentiation Evidence for Scientific Selection in HCV Research


Intra-Class Distinction: Beclabuvir's Thumb Pocket 1 Binding Enables 5- to 75-Fold Greater Potency Than Previously Studied Thumb Site 1 Inhibitors in Genotype 1

Within the limited and chemically diverse class of thumb pocket 1 non-nucleoside NS5B inhibitors, beclabuvir demonstrates quantitatively superior biochemical potency against genotype 1 polymerase compared to earlier-generation thumb site 1 ligands. Beclabuvir has been shown to equally inhibit both de novo and primer-dependent RNA synthesis, with potency measured at 5- to 75-fold greater than previously studied compounds targeting the same allosteric pocket [1]. This enhancement in intrinsic biochemical activity is attributed to its two-step, slow-binding mechanism, which involves an initial rapid-equilibrium binding step followed by a slower isomerization to a high-affinity complex, as demonstrated through binding studies with wild-type and variant NS5B proteins (WT, L30S, P495L) [2]. For researchers developing HCV replication assays or screening for next-generation allosteric inhibitors, this differential potency makes beclabuvir the reference standard for thumb pocket 1 pharmacology studies.

NS5B polymerase inhibition allosteric binding genotype 1 HCV structure-activity relationship non-nucleoside inhibitor potency

Cross-Study Comparative Efficacy: Beclabuvir-Containing DCV-TRIO Regimen Achieves 92-93% SVR12 in GT1 Non-Cirrhotic Patients, Comparable to Leading NS5A-Based All-Oral Regimens

In the phase 3 UNITY-1 trial, a 12-week, twice-daily fixed-dose combination of daclatasvir (DCV) 30 mg, asunaprevir (ASV) 200 mg, and beclabuvir (BCV) 75 mg achieved a sustained virologic response at post-treatment week 12 (SVR12) of 92% (287/312) in treatment-naive patients with HCV genotype 1 infection without cirrhosis [1]. In treatment-experienced non-cirrhotic patients, the SVR12 rate was 89% (92/103) [1]. For context, this three-drug all-oral regimen's efficacy falls within the same clinical range as other genotype 1-directed combination therapies: for example, the NS5A inhibitor-containing regimen of ledipasvir/sofosbuvir demonstrated SVR12 rates of 93-99% in genotype 1 treatment-naive patients in phase 3 trials [2]; the paritaprevir/ritonavir/ombitasvir plus dasabuvir (3D) regimen achieved SVR12 rates of 96-97% in GT1 non-cirrhotic treatment-naive patients [2]; and grazoprevir/elbasvir achieved 92-95% SVR12 in similar populations [2]. Importantly, the UNITY-1 trial demonstrated that all 17 patients (100%) with GT1b infection and baseline NS5A resistance-associated variants (RAVs) achieved SVR12, underscoring the contribution of beclabuvir's NS5B thumb pocket 1 inhibition to regimen robustness [1].

sustained virologic response HCV genotype 1 fixed-dose combination clinical trial efficacy treatment-naive patients

Resistance Profile Divergence: Beclabuvir's P495L/S RAS Enables Non-Cross-Resistant Combination Strategy Distinct from NS5A Inhibitor RAS Spectra

Beclabuvir's resistance profile is defined by a distinct set of amino acid substitutions within the NS5B thumb pocket 1 that do not overlap with RASs conferring resistance to other DAA classes. The primary beclabuvir-associated RASs are P495L and P495S in the NS5B thumb domain [1]. In a randomized, placebo-controlled, single-ascending-dose study in HCV GT1-infected patients, variants associated with beclabuvir resistance (P495L/S) were transiently observed in one patient at the 900 mg dose, concurrent with an observed HCV RNA decline of 3.4 log10 IU/mL, but were replaced with wild-type virus by 48 hours post-dose [1]. Computational studies using molecular dynamics simulations and binding free energy calculations subsequently demonstrated that the P495L mutant makes the binding pocket more flexible and cannot anchor beclabuvir, while the A421V and L392I mutants alter hydrophilic interactions essential for drug binding [2]. In contrast, NS5A inhibitors such as daclatasvir, ledipasvir, velpatasvir, elbasvir, and pibrentasvir exhibit RASs at positions including M28, Q30, L31, and Y93 in the NS5A protein [3]. For the Y93H substitution specifically, daclatasvir exhibits a 1400- to 5432-fold increase in EC50 in GT1a, elbasvir shows a 220- to 600-fold change, ledipasvir shows a 1677- to 3309-fold change, and pibrentasvir shows only a 7-fold change [3]. This fundamental difference in resistance loci means that beclabuvir retains full activity against NS5A RAS-harboring variants, and conversely, NS5A inhibitors retain activity against beclabuvir-resistant variants.

resistance-associated substitution P495L mutation cross-resistance NS5B thumb domain combination antiviral therapy

Cytochrome P450 Interaction Profiling: Beclabuvir Exhibits No Effect on CYP1A2, CYP2C8, or CYP2C9 Substrates (GMR 0.8-1.25), Differentiating It from Multi-CYP Inhibitory DAAs

In a rigorous open-label, single-sequence drug-drug interaction (DDI) study in healthy adults (n = 20), a fixed-dose combination of daclatasvir 30 mg, asunaprevir 200 mg, and beclabuvir 75 mg administered twice daily was evaluated for its effect on an eight-probe cocktail of CYP and transporter substrates [1]. Critically, the DCV/ASV/BCV combination did not affect CYP1A2, CYP2C8, or CYP2C9: the geometric mean ratios (GMRs) for Cmax and AUCinf of the probe substrates caffeine (CYP1A2), montelukast (CYP2C8), and flurbiprofen (CYP2C9) were all contained within the 0.8-1.25 bioequivalence range, with 90% confidence intervals similarly falling within this prespecified no-effect boundary [1]. The combination demonstrated weak-to-moderate CYP3A4 induction (midazolam Cmax GMR 0.57, AUCinf GMR 0.53), moderate CYP2C19 induction (omeprazole Cmax GMR 0.34-0.36, AUC GMR 0.34-0.48), weak CYP2D6 inhibition (metoprolol Cmax GMR 1.40, AUCinf GMR 1.71), weak P-glycoprotein inhibition (digoxin Cmax GMR 1.23, AUCinf GMR 1.23), and OATP inhibition (pravastatin Cmax GMR 2.01, AUCinf GMR 1.68) [1]. In contrast, other DAA regimens exhibit distinct and often broader CYP interaction profiles: for example, the paritaprevir/ritonavir component (an NS3 protease inhibitor) is a potent CYP3A4 inhibitor and also inhibits CYP2C9 and CYP2D6, while sofosbuvir-containing regimens generally have minimal CYP interactions except when coformulated with ledipasvir (which inhibits P-gp and BCRP) [2].

drug-drug interaction CYP induction CYP inhibition pharmacokinetic probe cocktail fixed-dose combination formulation

Kilogram-Scale Synthetic Accessibility: Asymmetric Catalysis-Based Convergent Route Enables Reproducible Multi-Kilogram Production of Beclabuvir API

Beclabuvir's synthetic route has been successfully developed and demonstrated at kilogram scale, a critical differentiator for procurement in industrial research and reference standard applications where reproducible, high-purity material is required. The first kilogram synthesis of beclabuvir utilized a convergent approach employing asymmetric catalysis to generate a chiral cyclopropane fragment, which was then coupled with an indole fragment via alkylation. A subsequent palladium-catalyzed intramolecular direct arylation step efficiently constructed the central seven-membered ring that defines the compound's unique pharmacophore [1]. The process was optimized to deliver multi-kilogram quantities of API-grade material suitable for clinical supply and commercial manufacturing. In contrast, many experimental HCV inhibitors reported in the medicinal chemistry literature have only been synthesized at milligram to gram scale using linear sequences, with no published evidence of scalable process chemistry development [2]. For researchers requiring reproducible sourcing of high-purity reference material, positive controls, or internal standards, the availability of a fully characterized kilogram-scale process provides confidence in supply chain consistency and batch-to-batch analytical reproducibility.

kilogram synthesis asymmetric catalysis chiral cyclopropane process chemistry API manufacturing scalability

Beclabuvir: Optimized Research and Industrial Application Scenarios Based on Differentiated Evidence


Positive Control and Reference Standard for NS5B Thumb Pocket 1 Allosteric Site Screening and Structural Biology

Based on the evidence that beclabuvir demonstrates 5- to 75-fold greater potency than previously studied thumb site 1 inhibitors and binds via a well-characterized two-step, slow-binding mechanism (Section 3, Evidence Item 1), beclabuvir serves as the optimal positive control and reference ligand for: (a) high-throughput screening campaigns targeting novel thumb pocket 1 allosteric inhibitors, (b) X-ray crystallography and cryo-EM structural studies of the NS5B thumb domain conformation, (c) surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) binding studies of thumb pocket 1 ligand interactions, and (d) molecular docking validation and molecular dynamics simulation benchmarking of thumb pocket 1 binding poses. The compound's commercial availability at ≥98% purity from multiple vendors (CAS 958002-36-3 for hydrochloride salt) and its demonstrated DMSO solubility of ≥30 mg/mL (45.47 mM) ensure compatibility with standard screening and biophysical assay workflows.

Triple-DAA Combination Modeling and RAS Suppression Strategy Development in HCV Replicon Systems

Based on the evidence that beclabuvir's P495L/S NS5B RASs are completely non-cross-resistant with NS5A inhibitor RASs including Q30, L31, and Y93 variants (Section 3, Evidence Item 3), beclabuvir is uniquely suited for: (a) in vitro replicon studies modeling triple-DAA combination regimens that simultaneously target NS3 protease, NS5A, and NS5B, (b) RAS suppression studies evaluating whether the addition of a thumb pocket 1 NS5B inhibitor reduces the emergence of NS5A RASs during suboptimal dosing, (c) salvage therapy development for viral populations harboring pre-existing NS5A RASs, and (d) fitness cost studies of NS5B P495L/S variants in the context of wild-type and NS5A RAS-containing replicons. The clinical validation from UNITY-1 (92-93% SVR12, with 100% SVR12 in GT1b patients with baseline NS5A RAVs) (Section 3, Evidence Item 2) provides in vivo correlation for these in vitro combination studies.

CYP-Mediated Drug-Drug Interaction Liability Assessment in Preclinical Development and Clinical Pharmacology Studies

Based on the evidence that the DCV/ASV/BCV fixed-dose combination exhibits no effect on CYP1A2, CYP2C8, or CYP2C9 substrates (GMRs within 0.8-1.25 bioequivalence range), while demonstrating moderate CYP2C19 induction, weak-to-moderate CYP3A4 induction, and weak CYP2D6 inhibition (Section 3, Evidence Item 4), beclabuvir is ideally positioned for: (a) DDI liability assessment studies in hepatocyte models and human liver microsome assays requiring a compound with a well-defined CYP interaction fingerprint, (b) physiologically based pharmacokinetic (PBPK) model calibration and validation for DDI prediction algorithms, (c) clinical pharmacology cocktail studies evaluating novel DAA combinations where beclabuvir's CYP interaction profile serves as a benchmark comparator, and (d) formulation development studies where excipient effects on CYP-mediated metabolism require a reference compound with established interaction parameters. The quantitative data from the eight-probe cocktail study [1] provides a robust, peer-reviewed reference dataset for these applications.

Analytical Reference Standard and Process Chemistry Benchmark for HCV NS5B Inhibitor Manufacturing Quality Control

Based on the evidence that beclabuvir has been synthesized at kilogram scale using a convergent route with asymmetric catalysis, alkylation coupling, and palladium-catalyzed intramolecular direct arylation (Section 3, Evidence Item 5), beclabuvir serves as: (a) an analytical reference standard for HPLC, LC-MS, and NMR method development and validation in HCV NS5B inhibitor quality control workflows, (b) a process chemistry benchmark compound for evaluating novel synthetic methodologies targeting seven-membered ring-containing pharmacophores, (c) a positive control for stability-indicating assay development under ICH guidelines, and (d) a procurement-ready API for formulation development and preclinical toxicology studies requiring multi-gram to kilogram quantities of material with fully characterized impurity profiles. The published process development data [2] provides a transparent, reproducible synthetic protocol that can serve as a reference for in-house synthesis or vendor qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beclabuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.